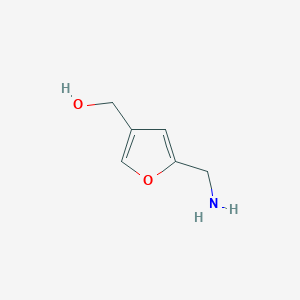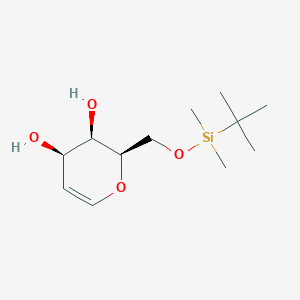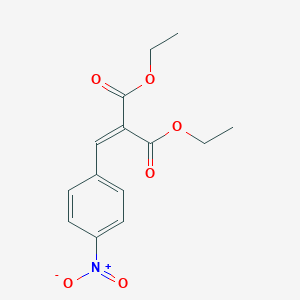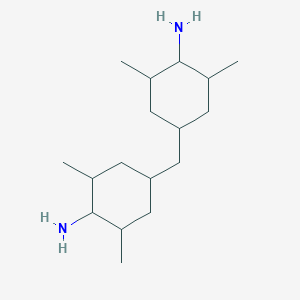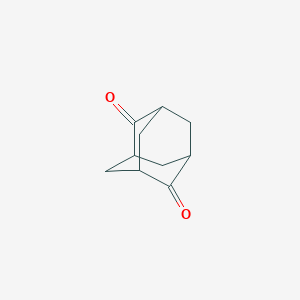
Adamantan-2,6-diona
Descripción general
Descripción
Adamantane-2,6-dione, also known as Adamantane-2,6-dione, is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Adamantane-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adamantane-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de derivados de adamantano insaturados
La Adamantan-2,6-diona se puede utilizar como material de partida para la síntesis de diversos derivados funcionales de adamantano . La alta reactividad de estos compuestos ofrece amplias oportunidades para su utilización .
Producción de monómeros
La this compound se puede utilizar en la producción de monómeros . Estos monómeros se pueden utilizar luego en la creación de diversos tipos de polímeros .
Creación de combustibles y aceites térmicamente estables
La alta reactividad de la this compound la convierte en una candidata adecuada para la síntesis de combustibles y aceites térmicamente estables y de alta energía . Esto podría tener implicaciones significativas para el sector energético .
Desarrollo de compuestos bioactivos
La this compound se puede utilizar en el desarrollo de compuestos bioactivos . Estos compuestos podrían utilizarse potencialmente en el desarrollo de nuevos fármacos y tratamientos .
Aplicaciones farmacéuticas
La this compound tiene aplicaciones potenciales en la industria farmacéutica . Se puede utilizar en la síntesis de diversos productos farmacéuticos
Mecanismo De Acción
Target of Action
Adamantane-2,6-dione, also known as Adamantanone, is a small molecule that belongs to the class of organic compounds known as adamantanones . These are organic compounds containing a ketone group attached to the adamantane (tricyclo [3.3.1.1]decane) ring It is known that adamantane derivatives have established actions against coronaviruses .
Mode of Action
It is suggested that adamantane derivatives like amantadine may block the viral e protein ion channel function and may down-regulate the protease cathepsin l because of the increase of lysosomal ph, resulting in impaired viral entry and replication .
Biochemical Pathways
It is known that adamantane derivatives can be synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Pharmacokinetics
It is known that adamantane derivatives are widely applied in the design and synthesis of new drug delivery systems .
Result of Action
It is known that adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Action Environment
It is known that the introduction of the adamantane system to novel compounds usually results in an increase in lipophilicity .
Safety and Hazards
Direcciones Futuras
Adamantane derivatives, including Adamantane-2,6-dione, have shown potential in a wide range of applications such as material and polymer science, molecular electronics, biomedical sciences, and chemical synthesis . They are also expected to be viable candidates as carriers for diffuse interstellar bands (DIBs), due to their structural and thermal stability .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Adamantane-2,6-dione are not well-studied. Adamantane derivatives are known to interact with various enzymes, proteins, and other biomolecules. For instance, amantadine, an adamantane derivative, has been shown to block the viral E protein channel, leading to impaired viral propagation
Cellular Effects
The cellular effects of Adamantane-2,6-dione are not well-documented. Adamantane derivatives have been shown to have effects on various types of cells and cellular processes. For example, amantadine, an adamantane derivative, has been shown to inhibit severe acute respiratory syndrome coronavirus 2 replication in vitro . The specific effects of Adamantane-2,6-dione on cell function, cell signaling pathways, gene expression, and cellular metabolism are yet to be explored.
Molecular Mechanism
Adamantane derivatives like amantadine have been shown to block the viral E protein channel, leading to impaired viral propagation
Dosage Effects in Animal Models
Rimantadine, an adamantane derivative, has been shown to significantly reduce viral titers in the lungs in golden Syrian hamsters infected with SARS-CoV-2
Metabolic Pathways
Adamantane itself is known to be metabolized by organisms like Pseudomonas putida
Propiedades
IUPAC Name |
adamantane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIAKEDDKXHXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2=O)CC1C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192836 | |
| Record name | Tricyclo(3.3.1.13,7)decane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39751-07-0 | |
| Record name | Tricyclo(3.3.1.13,7)decane-2,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039751070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.13,7)decane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing Adamantane-2,6-dione?
A1: Adamantane-2,6-dione can be synthesized through various methods. One approach involves the oxidation of readily available adamantane. [, , ] Improvements to this synthesis, specifically focusing on the chromic oxidation of adamantanone, have been reported, offering an efficient route to Adamantane-2,6-dione. [, , ]
Q2: What is the significance of the highly symmetrical structure of perfluorinated bisnoradamantane, a derivative of Adamantane-2,6-dione?
A2: Perfluorinated bisnoradamantane, derived from Adamantane-2,6-dione, exhibits a highly symmetrical structure. [] This symmetry leads to a simplified and easily interpretable splitting pattern in its 19F NMR spectrum, which is particularly useful for structural characterization. [] The long-range fluorine-fluorine virtual coupling observed in its 19F NMR spectra provides valuable insights into its unique structural features. []
Q3: How do transannular interactions influence the stereochemistry of 2,6-Diaminoadamantane salts, synthesized from Adamantane-2,6-dione?
A3: Transannular interactions play a significant role in dictating the stereochemistry of 2,6-Diaminoadamantane salts derived from Adamantane-2,6-dione. [] These interactions, similar to those observed in substituted cyclohexane systems, arise from the steric repulsion between axial substituents on the adamantane ring system. [] This steric hindrance influences the orientation of substituents, affecting the overall molecular geometry and potentially influencing its interactions with other molecules. []
Q4: Are there analytical methods available to assess the purity and quality of Adamantane-2,6-dione and its derivatives?
A4: Yes, analytical techniques are crucial for evaluating Adamantane-2,6-dione and its derivatives. For instance, Gas Chromatography with Flame Ionization Detection (GC-FID) has been validated for quantifying impurities in kemantane, a derivative of Adamantane-2,6-dione, ensuring its quality and safety as a drug substance. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)
